REACTION_CXSMILES
|
[OH:1][C:2]12[CH2:8][C:5](C(O)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CC[N:22]([CH:26](C)C)C(C)C.C1C=CC([O:35]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>C1(C)C=CC=CC=1>[OH:1][C:2]12[CH2:8][C:5]([NH:22][C:26](=[O:35])[O:19][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)([CH2:4][CH2:3]1)[CH2:6][CH2:7]2
|
Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
OC12CCC(CC1)(C2)C(=O)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
118 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
diphenylphosphonic azide
|
Quantity
|
87.7 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 h when TLC analysis (10% methanol/ethyl acetate)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a J-KEM temperature controller, a nitrogen inlet, and a 125 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly heated up to 50° C. when
|
Type
|
CUSTOM
|
Details
|
The heating mantle was removed
|
Type
|
CUSTOM
|
Details
|
slowly exothermed up to 75° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 110° C.
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (1.2 L) and brine (700 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (20-60% ethyl acetate/hexane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC12CCC(CC1)(C2)NC(OCC2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |